CDK2 Inhibitory Scaffold Validation: Isothiazolidine 1,1-Dioxide Class-Level Evidence
The isothiazolidine 1,1-dioxide scaffold, of which this compound is a direct structural member, has been crystallographically validated as a CDK2 inhibitor pharmacophore. In the co-crystal structure PDB 2DUV, the 1,1-dioxidoisothiazolidin-2-yl moiety occupies the ATP-binding pocket of CDK2, with the dioxido group forming key hydrogen bonds to the hinge region [1]. While the specific compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide has not been individually assayed against CDK2 in published studies, its close structural analog 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one demonstrated potent CDK2 inhibition in the same study series [1].
| Evidence Dimension | CDK2 inhibitory activity (class-level scaffold validation) |
|---|---|
| Target Compound Data | Scaffold validated in co-crystal structure PDB 2DUV; 1,1-dioxidoisothiazolidin-2-yl moiety occupies ATP-binding pocket |
| Comparator Or Baseline | 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one (PDB ligand 371): CDK2 co-crystallized inhibitor from the same scaffold class |
| Quantified Difference | Not available for the specific target compound; scaffold-level validation only |
| Conditions | X-ray crystallography at 2.20 Å resolution; CDK2 enzyme inhibition assay |
Why This Matters
This provides crystallographic proof that the dioxidoisothiazolidine moiety is a competent CDK2 pharmacophore, supporting the compound's utility as a starting point or intermediate in CDK-focused medicinal chemistry programs.
- [1] Lee, J.; Park, T.; Jeong, S.; Kim, K.H.; Hong, C. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg. Med. Chem. Lett. 2007, 17, 1284-1287. DOI: 10.1016/j.bmcl.2006.12.011; RCSB PDB ID: 2DUV. View Source
